molecular formula C16H15FN4O2S B2479010 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946304-55-8

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2479010
CAS No.: 946304-55-8
M. Wt: 346.38
InChI Key: PWLHWIDVUUAPKF-UHFFFAOYSA-N
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Description

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule featuring a combination of fluorobenzo[d]thiazole, piperazine, and methylisoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluorobenzo[d]thiazole Intermediate

      Starting Materials: 4-fluoroaniline and 2-aminothiophenol.

      Reaction: These are reacted in the presence of a suitable oxidizing agent like iodine or bromine to form 4-fluorobenzo[d]thiazole.

  • Piperazine Coupling

      Intermediate: The 4-fluorobenzo[d]thiazole is then reacted with piperazine.

      Conditions: This step typically requires a solvent like ethanol and a catalyst such as triethylamine, under reflux conditions.

  • Formation of the Methylisoxazole Intermediate

      Starting Materials: Acetone and hydroxylamine hydrochloride.

      Reaction: These are reacted to form 5-methylisoxazole.

  • Final Coupling

      Intermediate: The piperazine-fluorobenzo[d]thiazole intermediate is coupled with the 5-methylisoxazole intermediate.

      Conditions: This step often involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis and purification systems would be essential to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole moieties.
    • Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction

    • Reduction reactions can occur at the thiazole ring.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution

    • The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
    • Reagents: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Leads to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Produces reduced thiazole derivatives.

    Substitution: Results in various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Inhibits key enzymes involved in the inflammatory response.

Medicine

    Anticancer: Shows potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.

    Neuroprotective: May protect neuronal cells from oxidative stress and apoptosis.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets enzymes like cyclooxygenase (COX) and various kinases involved in cell signaling.

    Pathways: Inhibits the NF-κB pathway, reducing inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
  • Thiazole Ring : Provides unique electronic properties that can be exploited in various chemical reactions and biological interactions.

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone in various fields, showcasing its potential and versatility.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-9-12(19-23-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHWIDVUUAPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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